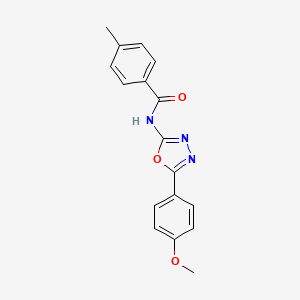
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves multiple steps, starting with the formation of a hydrazone, followed by cyclization to an oxadiazole derivative and final modifications to achieve the desired structure (Taha et al., 2014).
Molecular Structure Analysis
Molecular structure analysis through techniques like X-ray crystallography and DFT calculations reveals the influence of intermolecular interactions on molecular geometry, including bond lengths, angles, and the dihedral angles of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds with the 1,3,4-oxadiazole core can lead to various pharmacologically active derivatives. These reactions often involve the cyclization of hydrazide precursors to oxadiazoles and subsequent functionalization to enhance biological activity (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, can be significantly influenced by the nature of substituents on the 1,3,4-oxadiazole ring. The structural configuration can affect the compound's stability and reactivity, which are crucial for its potential applications (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including reactivity, potential for forming hydrogen bonds, and ability to undergo various chemical transformations, are essential for their application in medicinal chemistry. These properties can be tailored through the introduction of specific functional groups (Yakantham et al., 2019).
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Screening : Compounds similar to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide have been synthesized and screened for antimicrobial activity. Such compounds have shown promise in the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Inhibition of Enzymes : Another study describes the synthesis of a compound containing the 1,3,4-oxadiazole moiety, which showed effects on the activities of some transferase enzymes. This could have implications in the development of new therapeutic agents (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Anticancer and Antiproliferative Applications
- Anticancer Agent Development : A series of hydrazide and oxadiazole derivatives were synthesized for potential use as cytotoxic and antimicrobial agents. Some derivatives exhibited high inhibitory activity against human tumor cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).
Pharmacological and Computational Evaluation
- Pharmacological Potential : A study focused on the pharmacological potential of novel derivatives including 1,3,4-oxadiazole, assessing their toxicity, tumor inhibition, and anti-inflammatory actions. This highlights the versatility of such compounds in medical research (Faheem, 2018).
Molecular Synthesis and Characterization
- Synthesis Techniques : Research on the synthesis of similar compounds shows the diverse techniques used to create such molecules, which can be essential for developing novel drugs or research tools (Taha, Ismail, Imran, & Khan, 2014).
Anticonvulsant Activity
- Anticonvulsant Properties : Derivatives containing the 1,3,4-oxadiazole moiety were designed and synthesized, and some showed considerable anticonvulsant activity. This indicates the potential use of these compounds in treating seizure disorders (Rajak et al., 2010).
Corrosion Inhibition
- Corrosion Inhibitor : A derivative of 1,3,4-oxadiazole, namely 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, has been found effective as a corrosion inhibitor for mild steel in sulfuric acid media. This shows the compound's potential application in industrial settings (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)15(21)18-17-20-19-16(23-17)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCVDMOEAZLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

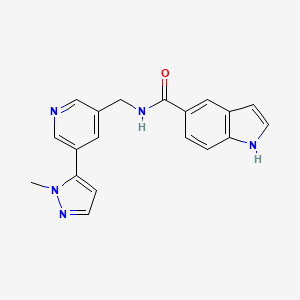
![7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480242.png)
![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)
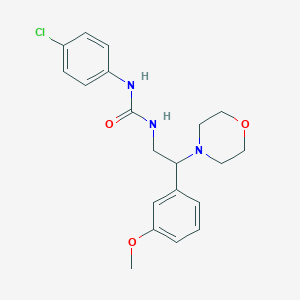
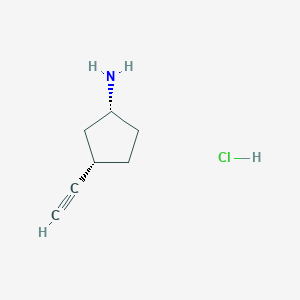
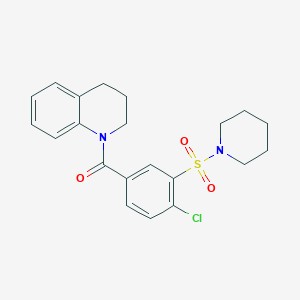
![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)
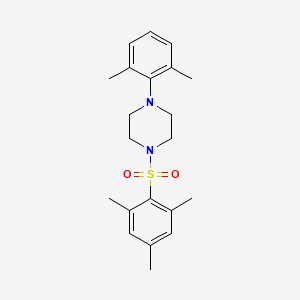
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)
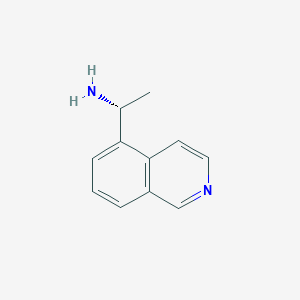
![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)
![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)